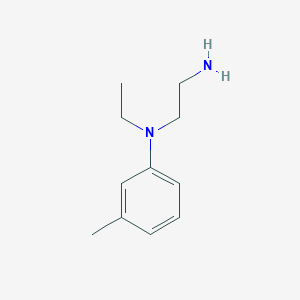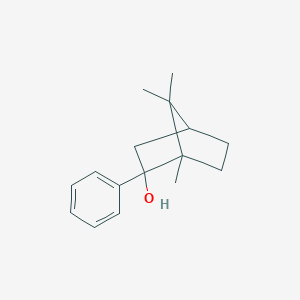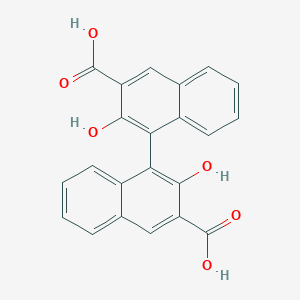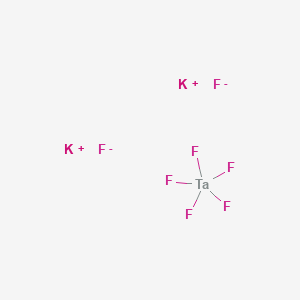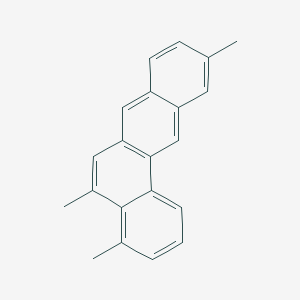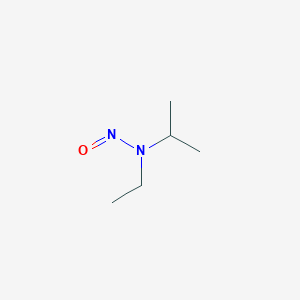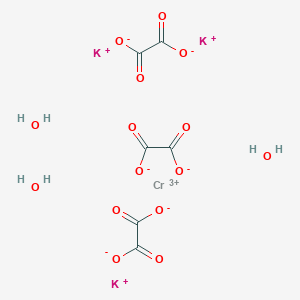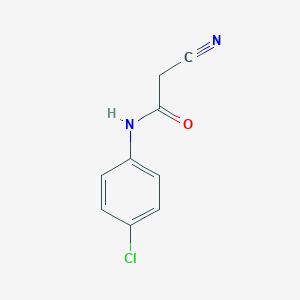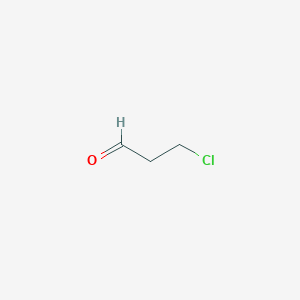
3-氯丙醛
描述
3-Chloropropanal is a chemical compound with the molecular formula C3H5ClO . It has an average mass of 92.524 Da and a monoisotopic mass of 92.002892 Da . It’s also known by other names such as 2-chloropropionaldehyde and 3-chloro-propionaldehyde .
Synthesis Analysis
3-Chloropropanal can be synthesized from various precursors. For instance, it can be produced from glycerol, allyl alcohol, chloropropanol esters, sucralose, and carbohydrate in mixed foodstuffs during heat processing . Another study mentions 3-Chloropropionyl chloride as an important bifunctional reagent capable of acylation and possessing a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group .Molecular Structure Analysis
The 3-Chloropropanal molecule contains a total of 9 bonds. There are 4 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 aldehyde (aliphatic) .Chemical Reactions Analysis
The formation mechanism of chloropropanols, such as 3-Chloropropanal, involves both internal and external factors . The process most likely involves a nucleophilic substitution reaction (S N 2) of the chloride anion .Physical And Chemical Properties Analysis
3-Chloropropanal has a molecular weight of 92.52 g/mol . It has a topological polar surface area of 17.1 Ų . It has a complexity of 28.1 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count .科学研究应用
Organic Synthesis
3-Chloropropanal: is a valuable intermediate in organic synthesis. It can undergo various chemical reactions due to the presence of both aldehyde and chloro groups. This compound is particularly useful in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals . Its reactivity towards nucleophilic substitution makes it a candidate for preparing more complex organic molecules.
Medicinal Chemistry
In medicinal chemistry, 3-Chloropropanal is explored for its potential to serve as a building block for pharmaceuticals. Its structure allows for the introduction of chlorine atoms into bioactive molecules, which can significantly alter their pharmacological properties. Chlorinated compounds often exhibit increased bioavailability and can act as enzyme inhibitors .
Environmental Science
The reactivity of 3-Chloropropanal also finds applications in environmental science. Researchers study its behavior in the atmosphere and its potential to form more stable compounds that could contribute to environmental pollution. Understanding its reactivity helps in assessing the risks associated with chlorinated aldehydes in the environment .
Materials Science
In materials science, 3-Chloropropanal can be used to modify the properties of polymers and resins. By incorporating chlorinated aldehydes into polymer chains, scientists can alter the thermal stability, rigidity, and resistance to degradation of these materials .
Analytical Chemistry
3-Chloropropanal: is utilized in analytical chemistry as a standard or reagent. Its well-defined properties, such as boiling point and refractive index, make it suitable for calibrating instruments and validating analytical methods .
Biochemistry
In biochemistry, 3-Chloropropanal is of interest due to its potential to react with biological molecules. Studies may focus on its interaction with amino acids, proteins, and nucleic acids to understand the impact of chlorinated aldehydes on biological systems .
Industrial Applications
Industrially, 3-Chloropropanal is used in the synthesis of other chemicals and as a precursor in various manufacturing processes. Its role in producing additives, adhesives, and other functional materials is significant due to its reactive nature .
Food Chemistry
Although not directly used in food, the study of chloropropanols, including 3-Chloropropanal , is crucial in food chemistry. These compounds can form as contaminants during food processing and are monitored due to their potential health risks .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-chloropropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-2-1-3-5/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDNRFMIOVQZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173060 | |
| Record name | Propanal, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropanal | |
CAS RN |
19434-65-2 | |
| Record name | Propanal, 3-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19434-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanal, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 3-chloropropanal in organic synthesis?
A1: 3-Chloropropanal serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both an electrophilic carbonyl group and a reactive C-Cl bond. One notable application is its use in the synthesis of γ-substituted butyrolactones [, ]. This reaction involves the lithiation of 3-chloropropanal diethyl acetal (derived from acrolein) followed by reaction with various carbonyl compounds. Subsequent oxidation then yields the desired butyrolactone derivatives.
Q2: How does 3-chloropropanal contribute to the metabolic activation of 1,2-dibromo-3-chloropropane (DBCP)?
A2: Research suggests that 3-chloropropanal plays a role in the bioactivation pathway of DBCP, a known carcinogen and toxicant []. While not directly derived from DBCP, 3-chloropropanal can arise from the metabolic conversion of related intermediates like 2,3-dibromopropanal. Glutathione (GSH) can then conjugate with 3-chloropropanal. This conjugation, followed by further reactions, eventually leads to the formation of urinary metabolite N-acetyl-S-(3-hydroxypropyl)cysteine (IIa). The detection of IIa can therefore serve as a marker for the presence of 3-chloropropanal and its precursors in DBCP metabolism.
Q3: What insights have computational chemistry studies provided regarding the conformational properties of 3-chloropropanal?
A3: Computational studies, including molecular mechanics calculations and ab initio optimizations, have been employed to investigate the torsional potentials and conformational preferences of 3-chloropropanal [, ]. These studies provide valuable information on the relative stability of different conformers (rotational isomers) and the energy barriers associated with their interconversion. Understanding the preferred conformations of 3-chloropropanal is crucial for predicting its reactivity and interactions with other molecules.
Q4: Are there any spectroscopic techniques used to characterize and study 3-chloropropanal?
A4: Infrared (IR) spectroscopy has been utilized to study the photorotamerization of 3-chloropropanal in low-temperature matrices []. By analyzing the changes in IR absorption bands upon irradiation, researchers can identify different conformers and investigate the kinetics of their interconversion. These studies contribute to a deeper understanding of the conformational dynamics and photochemical behavior of 3-chloropropanal.
Q5: How is 3-chloropropanal utilized in medicinal chemistry research?
A5: While not a drug itself, 3-chloropropanal serves as a useful synthetic intermediate in medicinal chemistry. Researchers have utilized 3-chloropropanal diethyl acetal in the synthesis of substituted 3′-phenyl-1′-isochromanyl-2-ethylamines []. These compounds were designed to investigate potential interactions with serotonin receptors (5-HT2A) and serotonin transporters, which are important targets for various neurological and psychiatric disorders.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



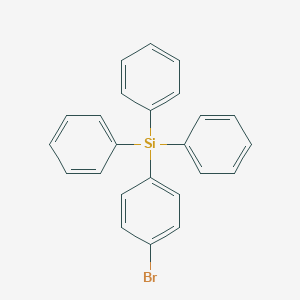
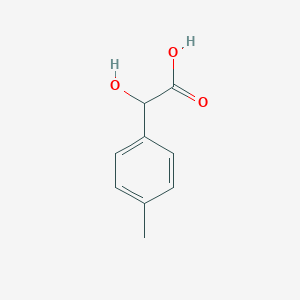
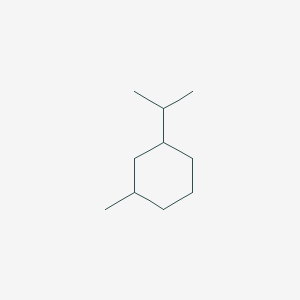
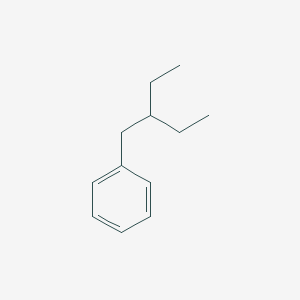
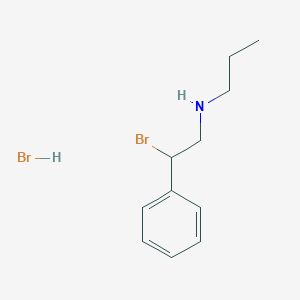
![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)
